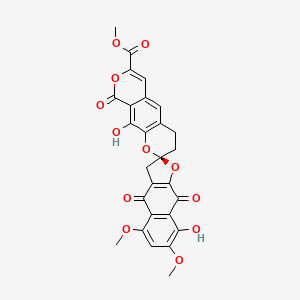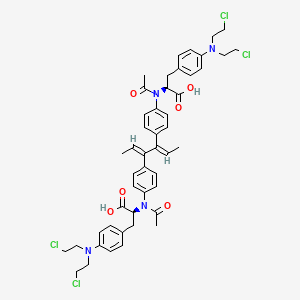
β-红霉素
描述
Beta-Rubromycin is a naturally occurring antibiotic compound belonging to the rubromycin family. It is produced by certain strains of actinomycetes, particularly those isolated from soil. Beta-Rubromycin is known for its potent biological activities, including antimicrobial and anticancer properties. It has a complex molecular structure characterized by a quinone moiety and a spiroketal core, which contribute to its unique chemical and biological properties .
科学研究应用
生化分析
Biochemical Properties
Beta-Rubromycin plays a crucial role in biochemical reactions, particularly in inhibiting enzymes and interacting with various biomolecules. It has been shown to inhibit the growth of several cancer cell lines, including HMO2, KATO-III, and MCF-7 cells . The compound interacts with human telomerase, HIV reverse transcriptase, and DNA helicase, inhibiting their activity . These interactions are primarily due to the compound’s ability to bind to the active sites of these enzymes, thereby preventing their normal function.
Cellular Effects
Beta-Rubromycin exerts significant effects on various types of cells and cellular processes. It has been found to inhibit the germination of cysts and oospores in Pythium aphanidermatum and Phytophthora infestans . In cancer cells, beta-Rubromycin induces cytotoxicity by inhibiting telomerase activity, leading to reduced cell proliferation and increased apoptosis . The compound also affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its potent anticancer properties.
Molecular Mechanism
The molecular mechanism of beta-Rubromycin involves its interaction with key biomolecules and enzymes. The compound binds to the active sites of enzymes such as telomerase, reverse transcriptase, and DNA helicase, inhibiting their activity . Additionally, beta-Rubromycin stimulates the expression of the RIO kinase-like gene (PITG_04584) by 60-fold in Phytophthora infestans, which is involved in zoosporogenesis, cyst germination, and appressorium formation . These interactions highlight the compound’s ability to modulate enzyme activity and gene expression at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of beta-Rubromycin have been observed to change over time. The compound’s stability and degradation are influenced by various factors, including its interaction with enzymes and other biomolecules. Studies have shown that beta-Rubromycin can inhibit the germination of cysts and oospores over extended periods . Additionally, the compound’s long-term effects on cellular function have been observed in both in vitro and in vivo studies, demonstrating its potential for sustained biological activity.
Dosage Effects in Animal Models
The effects of beta-Rubromycin vary with different dosages in animal models. At lower doses, the compound exhibits potent anticancer activity without significant toxicity . At higher doses, beta-Rubromycin can induce toxic effects, including reduced cell viability and increased apoptosis . These dosage-dependent effects highlight the importance of optimizing the compound’s dosage for therapeutic applications.
Metabolic Pathways
Beta-Rubromycin is involved in several metabolic pathways, particularly those related to polyketide biosynthesis. The compound interacts with enzymes such as acetyltransferases and flavoprotein monooxygenases, which play crucial roles in its biosynthesis . These interactions influence the metabolic flux and the generation of canonical rubromycins, highlighting the compound’s role in complex metabolic networks.
Transport and Distribution
Within cells and tissues, beta-Rubromycin is transported and distributed through interactions with various transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these biomolecules, affecting its overall bioavailability and activity . These transport mechanisms are crucial for the compound’s therapeutic efficacy and distribution within the body.
Subcellular Localization
Beta-Rubromycin’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function are affected by its localization within the cell, which can enhance its interactions with target enzymes and biomolecules . Understanding these localization mechanisms is essential for optimizing the compound’s therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions: Beta-Rubromycin can be synthesized through fermentation processes using specific strains of actinomycetes, such as Streptomyces species. The fermentation broth is extracted using solvents like ethyl acetate, followed by purification through techniques such as silica gel column chromatography and high-performance liquid chromatography (HPLC). The structure of Beta-Rubromycin is confirmed using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Industrial Production Methods: Industrial production of Beta-Rubromycin involves optimizing the fermentation conditions to maximize yield. This includes controlling factors such as pH, temperature, nutrient composition, and aeration. The fermentation process is scaled up in bioreactors, and the compound is extracted and purified using industrial-scale chromatography techniques .
化学反应分析
Types of Reactions: Beta-Rubromycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as quinone and spiroketal moieties.
Common Reagents and Conditions:
Oxidation: Beta-Rubromycin can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can react with the quinone moiety.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Beta-Rubromycin can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives .
作用机制
Beta-Rubromycin exerts its effects through multiple mechanisms:
Antimicrobial Activity: It inhibits the growth of bacteria and fungi by interfering with their cellular processes.
Anticancer Activity: Beta-Rubromycin induces apoptosis (programmed cell death) in cancer cells by generating reactive oxygen species (ROS) and causing oxidative stress.
Molecular Targets and Pathways: The primary molecular targets of Beta-Rubromycin include DNA, RNA, and various enzymes involved in cellular metabolism.
相似化合物的比较
Gamma-Rubromycin: Similar in structure but with different stereochemistry and biological activity.
Delta-Rubromycin: Another member of the rubromycin family with distinct functional groups and activity profiles.
Heliquinomycin: A related compound with a similar quinone structure but different biological properties.
Beta-Rubromycin stands out due to its potent anticancer and antimicrobial activities, making it a valuable compound for scientific research and potential therapeutic applications .
属性
IUPAC Name |
methyl (2S)-8',10-dihydroxy-5',7'-dimethoxy-4',9,9'-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20O12/c1-34-13-8-14(35-2)20(29)18-17(13)19(28)12-9-27(39-24(12)22(18)31)5-4-10-6-11-7-15(25(32)36-3)37-26(33)16(11)21(30)23(10)38-27/h6-8,29-30H,4-5,9H2,1-3H3/t27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCBZGHGMRSWJD-MHZLTWQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=C1C(=O)C3=C(C2=O)OC4(C3)CCC5=C(O4)C(=C6C(=C5)C=C(OC6=O)C(=O)OC)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C2=C1C(=O)C3=C(C2=O)O[C@]4(C3)CCC5=C(O4)C(=C6C(=C5)C=C(OC6=O)C(=O)OC)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181715 | |
| Record name | beta-Rubromycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27267-70-5 | |
| Record name | beta-Rubromycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027267705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Rubromycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of beta-rubromycin?
A1: Beta-rubromycin acts as a potent inhibitor of human telomerase []. It accomplishes this through competitive interaction with the telomerase substrate primer, essentially blocking the enzyme's ability to elongate telomeres []. This inhibition was demonstrated in vitro using a modified telomeric repeat amplification protocol (TRAP) assay [].
Q2: How does the structure of beta-rubromycin contribute to its inhibitory activity?
A2: The spiroketal system, formed by the benzofuran and benzodipyran rings, is crucial for beta-rubromycin's telomerase inhibition []. This was confirmed by comparing its activity to alpha-rubromycin, which lacks the intact spiroketal system and shows significantly reduced potency []. Further research suggests that beta-rubromycin might bind to the active site of its target enzymes, possibly competing with nucleotide substrates [].
Q3: Has the synthesis of beta-rubromycin and its analogs been explored?
A4: Yes, researchers have developed a facile synthesis method for naphthoquinone spiroketals, including beta-rubromycin and its analogs, using a diastereoselective oxidative [3 + 2] cycloaddition of chiral enol ethers and hydroxynaphthoquinone []. This strategy allows for the enantioselective synthesis of these compounds, opening avenues for further research into their structure-activity relationships and therapeutic potential [].
Q4: Are there any concerns regarding the toxicity of beta-rubromycin?
A5: While beta-rubromycin demonstrates promising inhibitory activity against cancer cell proliferation in vitro, it also exhibits non-specific cytotoxicity []. Further research is necessary to explore its safety profile, potential for targeted delivery, and to develop analogs with improved selectivity and reduced toxicity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[(E)-1-[5-(3-methylbutoxymethyl)-2-oxooxolan-3-yl]propan-2-ylideneamino]thiourea](/img/structure/B1234283.png)

![(3E)-3-[[4-(methylamino)-3-nitrophenyl]methylidene]thiochromen-4-one](/img/structure/B1234285.png)

![trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile](/img/structure/B1234289.png)
![(1R,3E,6R,7Z,9S,11E,13R,14S,17R,18S)-6,14-Dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,15-tetraene-2,5,20-trione](/img/structure/B1234293.png)

![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-Chloro-15,21-dihydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[methyl(2-methylpropanoyl)amino]propanoate](/img/structure/B1234295.png)
![(E)-but-2-enedioic acid;N-[2-(2,4-dimethylpyrrolidin-1-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B1234296.png)

